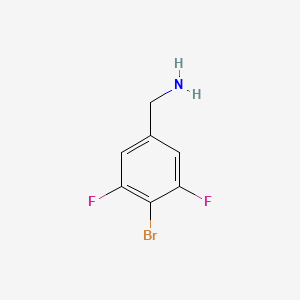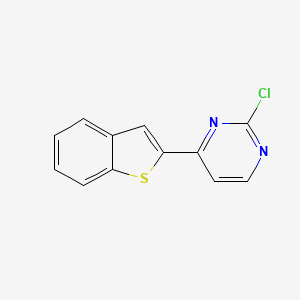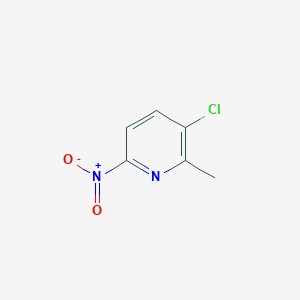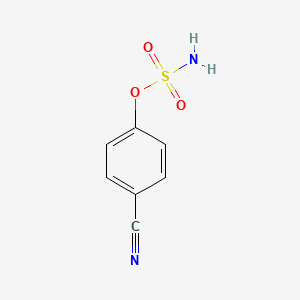
4-Cyanophenyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenyl sulfamate: is an organic compound that belongs to the class of sulfamic acid esters It is characterized by the presence of a sulfamic acid group attached to a 4-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid, 4-cyanophenyl ester typically involves the reaction of sulfamic acid with 4-cyanophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of sulfamic acid, 4-cyanophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: 4-Cyanophenyl sulfamate can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of sulfamic acid and 4-cyanophenol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) under reflux conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Hydrolysis: Sulfamic acid and 4-cyanophenol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Cyanophenyl sulfamate is used as an intermediate in the synthesis of other organic compounds. It is also employed in the study of esterification reactions and mechanisms .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: In the industrial sector, sulfamic acid, 4-cyanophenyl ester is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of sulfamic acid, 4-cyanophenyl ester involves its interaction with nucleophiles. In hydrolysis reactions, water acts as a nucleophile, attacking the ester bond and leading to the formation of sulfamic acid and 4-cyanophenol. In substitution reactions, other nucleophiles replace the ester group, resulting in the formation of substituted products .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H6N2O3S |
|---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
(4-cyanophenyl) sulfamate |
InChI |
InChI=1S/C7H6N2O3S/c8-5-6-1-3-7(4-2-6)12-13(9,10)11/h1-4H,(H2,9,10,11) |
InChI Key |
KYMGZNSEGRJUFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OS(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
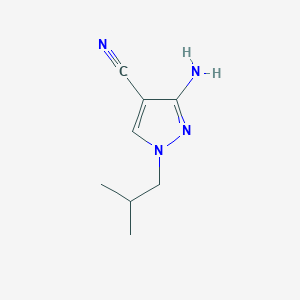
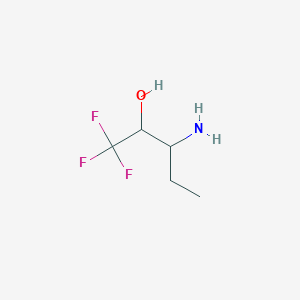
![2-{[3-(1-Methylethyl)phenyl]oxy}-5-nitropyridine](/img/structure/B8774785.png)
![8-(2-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8774786.png)
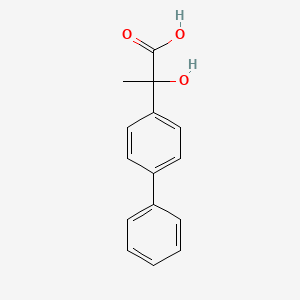
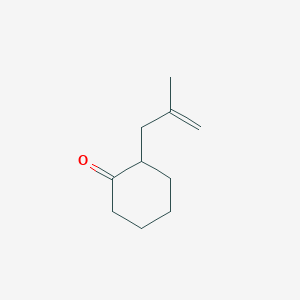
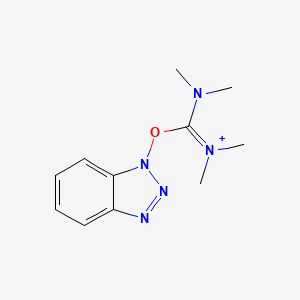
![9-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B8774819.png)
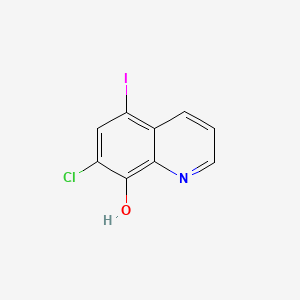
![Ethanedione, bis[4-(diethylamino)phenyl]-](/img/structure/B8774829.png)
![Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B8774833.png)
